Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a 2-fluorophenoxymethyl substituent at position 2 and an ethyl carboxylate ester at position 4 of the thiazole ring. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C13H12FNO3S |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3S/c1-2-17-13(16)10-8-19-12(15-10)7-18-11-6-4-3-5-9(11)14/h3-6,8H,2,7H2,1H3 |
InChI Key |
KHOVAUVLRQCICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)COC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Thiazole Ring
The thiazole core is commonly constructed via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thiourea or thioamide derivatives under basic or neutral conditions. This cyclization forms the 1,3-thiazole heterocycle with substituents positioned according to the starting materials used.
- For this compound, an α-haloketone precursor bearing a suitable leaving group at the 2-position is reacted with thiourea to yield the thiazole ring bearing a reactive site for further functionalization.
Esterification to Form the Ethyl Carboxylate
The carboxylate group at the 4-position is typically introduced or modified via esterification:
If the thiazole intermediate contains a free carboxylic acid, esterification is performed by refluxing with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.
In some synthetic routes, the ethyl ester is present from the beginning as part of the α-haloketone starting material (e.g., ethyl 2-chloroacetoacetate), which participates in the ring formation step, thus directly incorporating the ester functionality into the thiazole ring.
Representative Synthetic Procedure (Based on Patent WO2012032528A2 and Literature)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1. Preparation of α-haloketone ester | Ethyl 2-chloroacetoacetate or similar | Starting material for thiazole ring formation | - |
| 2. Cyclization with thiourea | Thiourea, reflux in ethanol or DMF | Formation of ethyl 1,3-thiazole-4-carboxylate core | High yield (typically >80%) |
| 3. Alkylation with 2-fluorophenol | 2-Fluorophenol, K2CO3, DMF, 80-85°C, 5-6 hours | Nucleophilic substitution to introduce 2-(2-fluorophenoxy)methyl group | ~85-90% |
| 4. Purification and recrystallization | Ethyl acetate extraction, drying over sodium sulfate, recrystallization from methanol or acetone | Isolation of pure product | Purity >98% (HPLC) |
This method is supported by patent literature describing similar thiazole ester syntheses with aromatic ether substituents at the 2-position.
Analytical Characterization and Research Outcomes
The structural integrity and purity of Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate are confirmed by comprehensive analytical techniques:
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Confirms the presence and correct positioning of the fluorophenoxy methyl group and the ethyl ester moiety.
Fourier Transform Infrared Spectroscopy (FT-IR): Identifies characteristic ester carbonyl (C=O) stretching around 1735 cm⁻¹ and thiazole ring vibrations.
High-Performance Liquid Chromatography (HPLC): Assesses purity, typically achieving >98% purity after recrystallization.
Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with C14H12FNO3S (molecular weight approx. 291 g/mol).
Melting Point Determination: Melting range typically observed around 204-210 °C for related thiazole esters.
Comparative Notes on Synthetic Routes
| Aspect | Method A (Direct Alkylation) | Method B (Pre-Functionalized Intermediates) |
|---|---|---|
| Starting Materials | Thiazole halomethyl intermediate + 2-fluorophenol | α-Haloketone ester + thiourea, then substitution |
| Reaction Conditions | DMF, K2CO3, 80-85°C, 5-6 h | Reflux, ethanol or DMF, multiple steps |
| Yield | 85-90% | 75-85% overall |
| Purification | Extraction, recrystallization | Chromatography, recrystallization |
| Scalability | Good for industrial batch | More suited for lab scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and molecular differences between the target compound and related thiazole carboxylates:
*Calculated based on molecular formulas.
- Electronic Effects: The 2-fluorophenoxymethyl group in the target compound introduces electron-withdrawing properties, which may enhance the electrophilicity of the thiazole ring compared to phenyl (electron-rich) or amino (electron-donating) substituents .
- The cyclopropylamino group in balances steric bulk and hydrophobicity.
- Stereochemical Considerations : Substituents like isopentyl () or trifluoromethyl () influence molecular conformation, affecting interactions with biological targets.
Biological Activity
Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring and a fluorophenoxy group. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is , with a molecular weight of approximately 265.3 g/mol. The compound features a five-membered thiazole ring containing sulfur and nitrogen, which is known for its role in various biological activities.
Antimicrobial Properties
Research indicates that thiazole derivatives, including Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. The presence of the fluorophenoxy group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens.
Anticancer Activity
The anticancer potential of Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has been investigated through in vitro studies. It has been shown to interact with ecto-5'-nucleotidase, an enzyme implicated in cancer cell proliferation and survival. Binding studies suggest that this compound may exhibit favorable binding affinities to this target, indicating its potential use in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Interacts with ecto-5'-nucleotidase | |
| Anticonvulsant | Potential effects noted in preliminary studies |
The mechanism of action for Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate involves multiple biochemical pathways. It is believed to inhibit specific enzymes and receptors, leading to apoptosis in cancer cells and disruption of microbial metabolism. Further studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies
Several studies have examined the biological activity of related thiazole compounds:
- Cytotoxicity Assays : In vitro cytotoxicity assays using the HEPG2 liver carcinoma cell line demonstrated that thiazole derivatives can significantly reduce cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring can enhance biological activity. For instance, electron-donating groups on the phenyl ring were found to increase anticancer potency .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate, and what are the critical reaction conditions?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
- Functionalization : Introduction of the 2-fluorophenoxymethyl group through nucleophilic substitution or coupling reactions.
Key conditions : - Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates.
- Catalysts like DBU (1,8-diazabicycloundec-7-ene) for efficient amide bond formation.
- Temperature control (< 60°C) to avoid decomposition of fluorinated intermediates .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Bond lengths/angles : Compare with literature values for thiazole derivatives (e.g., C–S bond ≈ 1.74 Å, C–N ≈ 1.32 Å).
- Dihedral angles : Verify planarity between the thiazole ring and fluorophenoxy group (e.g., ~5° deviation observed in similar structures ).
- Intermolecular interactions : Assess absence/presence of hydrogen bonding or π-π stacking, which influence packing efficiency .
Advanced: What methodologies resolve contradictions in reported biological activities of structurally analogous thiazole derivatives?
Answer:
Contradictions arise due to variations in substituent positions or assay conditions. Strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing 2-fluorophenoxy with 4-fluorophenyl) and test against standardized biological targets .
- Meta-analysis : Aggregate data from diverse sources (e.g., PubChem, CAS Common Chemistry) to identify trends in IC50 values or binding affinities .
- Mechanistic profiling : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target engagement .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 interactions. For example, the ethyl ester group may enhance membrane permeability but reduce metabolic stability .
- Docking studies : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes) to prioritize derivatives with stronger hydrogen-bonding motifs .
- DFT calculations : Evaluate electronic effects of the 2-fluorophenoxy group on reactivity (e.g., Fukui indices for electrophilic attack sites) .
Advanced: What experimental strategies mitigate challenges in scaling up synthesis while maintaining purity?
Answer:
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., hydrolysis of the ester group) and improves yield .
- Purification protocols : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate >98% pure product .
- In-line analytics : Implement PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature?
Answer:
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ester to carboxylic acid).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere.
- pH-rate profiling : Incubate the compound in buffers (pH 1–13) and quantify stability via UV-Vis spectroscopy .
Advanced: How do structural analogs of this compound inform its potential as an anti-tubercular agent?
Answer:
Analogous compounds (e.g., methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate) show:
| Analog Feature | Biological Impact |
|---|---|
| Fluorophenyl substitution | Enhanced activity against M. tuberculosis |
| Ester vs. carboxylic acid | Improved cell permeability but reduced target affinity |
| Thiazole core | Essential for binding to mycobacterial enzymes |
| Recommendation : Synthesize hybrid derivatives combining fluorophenoxy and amino groups to balance solubility and potency . |
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
- Waste disposal : Neutralize acidic/byproduct streams before discarding via certified chemical waste services .
Advanced: How can NMR spectroscopy resolve stereochemical ambiguities in derivatives of this compound?
Answer:
- 2D-NMR (NOESY, COSY) : Identify spatial proximities between protons (e.g., confirming axial vs. equatorial orientation of substituents).
- Chiral shift reagents : Use Eu(fod)3 to split enantiomeric signals in derivatives with stereocenters.
- 19F NMR : Leverage the fluorine atom’s sensitivity to electronic environment to probe conformational changes .
Advanced: What strategies validate target engagement in cellular assays for this compound?
Answer:
- CRISPR/Cas9 knockouts : Confirm loss of activity in cells lacking the putative target protein.
- Cellular thermal shift assay (CETSA) : Measure stabilization of the target protein upon compound binding.
- Fluorescence polarization : Track competitive displacement of labeled probes in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
